molecular formula C20H21N3OS B2907477 N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide CAS No. 854005-53-1

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide

Cat. No.: B2907477
CAS No.: 854005-53-1
M. Wt: 351.47
InChI Key: MMEZHCNNUFXPHQ-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(p-tolylamino)acetamide
  • N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(m-tolylamino)acetamide
  • N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(phenylamino)acetamide

Uniqueness

N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both 4-methylbenzyl and o-tolylamino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-7-9-16(10-8-14)11-17-12-22-20(25-17)23-19(24)13-21-18-6-4-3-5-15(18)2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZHCNNUFXPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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